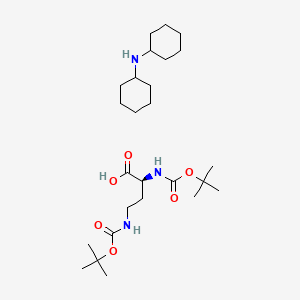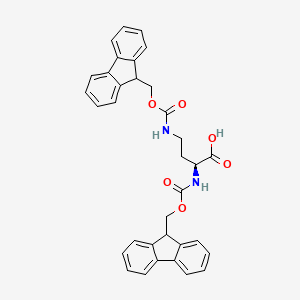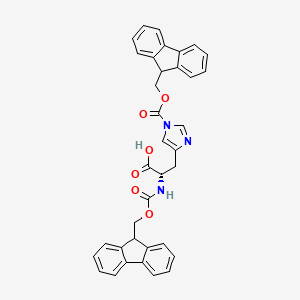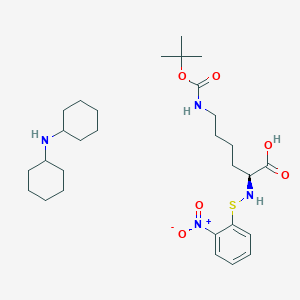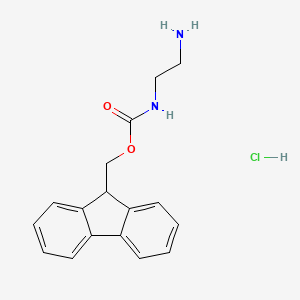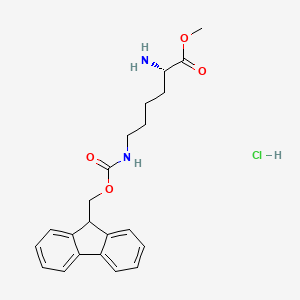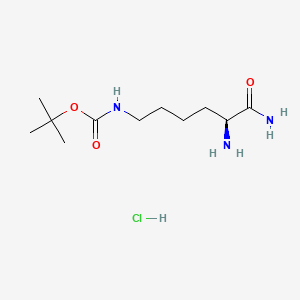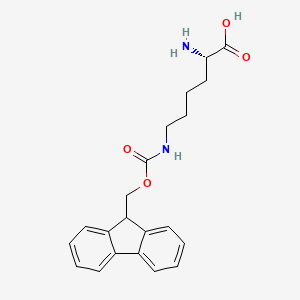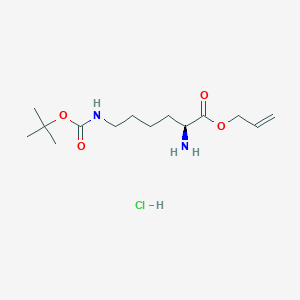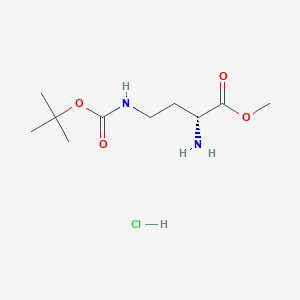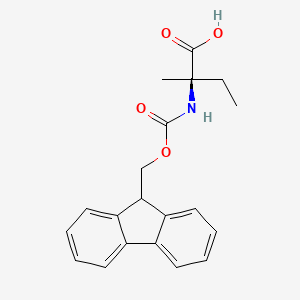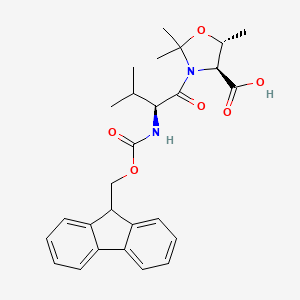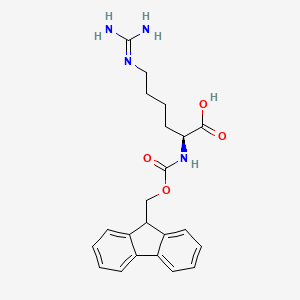
Fmoc-homoarg-OH
Vue d'ensemble
Description
Fmoc-homoarginine (Fmoc-homoarg-OH) is a derivative of the amino acid homoarginine, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to introduce homoarginine into peptide chains .
Applications De Recherche Scientifique
Fmoc-homoarginine is used in various scientific research applications, including:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, allowing for the incorporation of homoarginine residues.
Biomedical Research: Fmoc-homoarginine derivatives are used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biotechnology: It is employed in the design of bioactive peptides for therapeutic applications.
Mécanisme D'action
Target of Action
Fmoc-homoarg-OH, also known as N-α-Fmoc-N G- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine , is primarily used in the field of peptide synthesis. Its main target is the amino acid sequence of the peptide being synthesized .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group in the compound is base-labile, meaning it can be rapidly removed by a base . This allows for the introduction of homoarginine during the peptide synthesis process .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis . The compound aids in the assembly of amino acids into peptides, contributing to the formation of proteins. It’s worth noting that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Pharmacokinetics
Instead, its utility lies in its stability under specific conditions (15-25°C storage temperature) and its solubility in DMF .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the inclusion of homoarginine . This can be particularly useful in the creation of substrate peptidomimetic inhibitors (SPIs), which have been shown to efficiently inhibit histone deacetylases (HDACs) .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and solvent. The compound is stable at temperatures between 15-25°C and is clearly soluble in DMF .
Analyse Biochimique
Biochemical Properties
Fmoc-homoarg-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process . The nature of these interactions is largely determined by the Fmoc group, which is base-labile and can be rapidly removed by a base . This property is crucial in SPPS, as it allows for the sequential addition of amino acids to a growing peptide chain .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the assembly of specific peptide sequences, this compound can indirectly influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis process .
Subcellular Localization
Given its role in peptide synthesis, it may be localized to areas of the cell where this process occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homoarginine typically involves the protection of the homoarginine amino group with the Fmoc group. This is achieved through the reaction of homoarginine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of Fmoc-homoarginine can be optimized by using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-homoarginine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: Fmoc-homoarginine can be coupled to other amino acids or peptides using coupling reagents like diisopropylcarbodiimide (DIC) and OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: DIC and OxymaPure in DMF at elevated temperatures (e.g., 45°C) to improve reaction efficiency.
Major Products Formed
The major products formed from these reactions include deprotected homoarginine and peptide chains containing homoarginine residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-arginine: Similar to Fmoc-homoarginine but with a shorter side chain.
Fmoc-ornithine: Another amino acid derivative used in peptide synthesis.
Uniqueness
Fmoc-homoarginine is unique due to its longer side chain compared to Fmoc-arginine, which can influence the properties and biological activity of the resulting peptides .
Propriétés
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELIJBJYZHTQU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654068 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776277-76-0 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



